An In-Depth Technical Guide to Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Chiral Building Block
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a valuable chiral intermediate widely employed in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its stereodefined structure, featuring a protected amine and a primary alcohol, makes it an essential component for constructing a variety of bioactive compounds, including modified amino acids and peptide-based drugs.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility, facilitating its use in multi-step synthetic sequences.[2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications in modern drug discovery.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is crucial for its effective use and characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 126587-35-7 | [1] |
| Molecular Formula | C₁₁H₂₁NO₅ | [1] |
| Molecular Weight | 247.29 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| Boiling Point | 374.918 °C at 760 mmHg | [4] |
| Flash Point | 180.544 °C | [4] |
| Refractive Index | 1.463 | [4] |
| Storage | 2-8 °C | [5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate. Below are the expected characteristic signals for various spectroscopic techniques.
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.
-
Expected Chemical Shifts (δ) and Multiplicities:
-
~3.70 ppm (s, 3H): Singlet corresponding to the methyl ester protons (-OCH₃).
-
~3.60 - 3.40 ppm (m, 2H): Multiplet arising from the diastereotopic protons of the hydroxymethyl group (-CH₂OH).
-
~3.80 - 3.65 ppm (m, 1H): Multiplet for the proton at the chiral center bearing the Boc-amino group (-CH(NHBoc)-).
-
~2.40 ppm (t, 2H): Triplet for the protons on the carbon adjacent to the ester carbonyl group (-CH₂COOCH₃).
-
~1.90 - 1.70 ppm (m, 2H): Multiplet for the remaining methylene protons in the pentanoate chain.
-
~1.45 ppm (s, 9H): A strong singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.[6]
-
Broad singlet: A broad signal corresponding to the hydroxyl proton (-OH), which may be exchangeable with D₂O.
-
The ¹³C NMR spectrum reveals the different carbon environments in the molecule.
-
Expected Chemical Shifts (δ):
-
~174 ppm: Carbonyl carbon of the methyl ester.
-
~156 ppm: Carbonyl carbon of the Boc group.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~65 ppm: Carbon of the hydroxymethyl group (-CH₂OH).
-
~52 ppm: Carbon of the methyl ester (-OCH₃).
-
~50 ppm: Chiral carbon attached to the nitrogen (-CH(NHBoc)-).
-
~31 ppm: Methylene carbon adjacent to the ester carbonyl.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~27 ppm: The remaining methylene carbon in the pentanoate chain.[7]
-
The FT-IR spectrum is used to identify the functional groups present in the molecule.
-
Characteristic Absorption Bands (cm⁻¹):
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.[8]
-
~3350 cm⁻¹ (sharp): N-H stretching of the Boc-protected amine.
-
~2970 cm⁻¹: C-H stretching of the alkyl groups.[9]
-
~1735 cm⁻¹ (strong): C=O stretching of the methyl ester.[10]
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate (Boc group).[10]
-
~1160 cm⁻¹: C-O stretching.
-
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected m/z values (ESI+):
-
[M+Na]⁺: ~270.13
-
[M+H]⁺: ~248.15
-
Common Fragments: Loss of the Boc group (100 amu), loss of methanol, and cleavage of the pentanoate chain.[11]
-
Synthesis Protocol: A Self-Validating System
The synthesis of Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is typically achieved from the readily available and chiral starting material, N-Boc-(S)-glutamic acid. The following protocol details a reliable and efficient method.
Diagram of the Synthetic Workflow
Caption: Synthetic route from N-Boc-(S)-glutamic acid.
Step-by-Step Methodology
-
Preparation of the Starting Material:
-
In a round-bottom flask, dissolve N-Boc-(S)-glutamic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -20 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).
-
-
Mixed Anhydride Formation:
-
To the cooled solution, add N-Methylmorpholine (NMM) dropwise while maintaining the temperature at -20 °C. The role of NMM is to act as a base to deprotonate the carboxylic acid, forming a carboxylate salt.[10]
-
After the addition of NMM, slowly add ethyl chloroformate. This reacts with the carboxylate to form a mixed carbonic-carboxylic anhydride. This activation of the carboxylic acid is crucial for the subsequent reduction.[12]
-
Stir the reaction mixture at -20 °C for 30 minutes to ensure complete formation of the mixed anhydride.
-
-
Chemoselective Reduction:
-
While maintaining the temperature at -20 °C, add sodium borohydride (NaBH₄) portion-wise. Sodium borohydride is a mild reducing agent that will selectively reduce the more reactive anhydride carbonyl group over the ester.[11]
-
Following the addition of NaBH₄, slowly add methanol to the reaction mixture. The methanol serves to both moderate the reactivity of the borohydride and to protonate the resulting alkoxide intermediate.
-
Allow the reaction to stir for an additional 1-2 hours, gradually warming to 0 °C.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate.
-
Causality Behind Experimental Choices
-
Low Temperature: The reaction is carried out at low temperatures (-20 °C) to minimize side reactions, such as racemization and decomposition of the mixed anhydride intermediate.[13]
-
N-Methylmorpholine (NMM): NMM is chosen as the base over other tertiary amines like triethylamine because it is known to cause less racemization during the formation of mixed anhydrides in peptide synthesis.
-
Ethyl Chloroformate: This reagent is an effective and common choice for the formation of mixed anhydrides, which are more reactive towards nucleophiles (in this case, the hydride from NaBH₄) than the original carboxylic acid.
-
Sodium Borohydride and Methanol: This combination allows for the chemoselective reduction of the activated carboxylic acid (the mixed anhydride) in the presence of the less reactive methyl ester. The in situ formation of alkoxyborohydrides from the reaction of NaBH₄ with methanol can enhance the reducing power.[11]
Applications in Drug Discovery and Development
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate serves as a critical chiral building block in the synthesis of a wide array of pharmaceutical agents. Its stereochemistry and functional groups allow for the precise construction of complex molecular architectures.
Synthesis of HIV Protease Inhibitors
This chiral synthon and its derivatives are utilized in the synthesis of non-peptidic HIV protease inhibitors. The hydroxyethyl amine isostere, which can be derived from this compound, is a key pharmacophore that mimics the transition state of the protease-catalyzed reaction, leading to potent inhibition of the viral enzyme.[3][6]
Precursor for Novel Amino Acids
The compound can be chemically modified to produce a variety of unnatural amino acids. These modified amino acids are then incorporated into peptides to enhance their stability, conformational properties, and biological activity. For instance, it can serve as a precursor for γ-amino acids, which are important components of various peptidomimetics and have shown promise in the development of new therapeutics.
Diagram of Application in Bioactive Molecule Synthesis
Caption: Role as a versatile chiral building block.
Conclusion
Methyl (S)-4-(Boc-amino)-5-hydroxypentanoate is a highly valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting groups make it an ideal starting material for the synthesis of a variety of complex and biologically active molecules. The robust and well-understood synthetic route from N-Boc-(S)-glutamic acid, coupled with its diverse applications, ensures its continued importance in the field of drug discovery and development.
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